2-Amino-5-cyano-6-methoxypyridine-3-carboxamide

Description

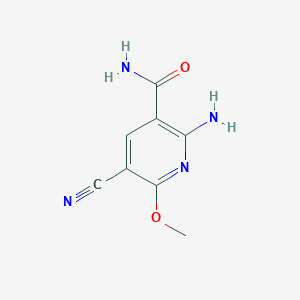

2-Amino-5-cyano-6-methoxypyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with amino (-NH₂), cyano (-CN), methoxy (-OCH₃), and carboxamide (-CONH₂) groups. Its molecular formula is C₈H₇N₃O₂, with a molecular weight of 193.17 g/mol (calculated).

Properties

IUPAC Name |

2-amino-5-cyano-6-methoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-14-8-4(3-9)2-5(7(11)13)6(10)12-8/h2H,1H3,(H2,10,12)(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKISPJAKBTYHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1C#N)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304355 | |

| Record name | 2-amino-5-cyano-6-methoxypyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89977-58-2 | |

| Record name | NSC165507 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-cyano-6-methoxypyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-cyano-6-methoxypyridine-3-carboxamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the reaction can be carried out without a solvent at room temperature or with heating . Another method involves the fusion of aryl amines with ethyl cyanoacetate, which is a more rigorous approach .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-cyano-6-methoxypyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-Amino-5-cyano-6-methoxypyridine-3-carboxamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

Medicine: This compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-5-cyano-6-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved depend on the specific biological context and the target enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences between 2-amino-5-cyano-6-methoxypyridine-3-carboxamide and analogous compounds:

Key Observations :

- Heterocyclic Core: The target compound uses a pyridine ring, whereas analogs like N-Methyl-3-...thieno[2,3-b]pyridine () incorporate fused thienopyridine systems, altering electronic properties and steric bulk .

- Substituent Effects: Methoxy vs. Amino vs. Chloro: The amino group in the target compound enhances hydrogen-bonding capacity relative to chloro-substituted derivatives (e.g., 6-Chloro-5-methoxypyridine-3-carboxamide) . Carboxamide vs. Ester: Carboxamide groups (as in the target) favor hydrogen bonding and stability, while esters (e.g., Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate) are more prone to hydrolysis .

Physicochemical and Spectroscopic Properties

Biological Activity

2-Amino-5-cyano-6-methoxypyridine-3-carboxamide, a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of amino, cyano, and methoxy functional groups, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

The presence of both electron-withdrawing (cyano) and electron-donating (amino and methoxy) groups enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Several studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer effects of this compound have been explored in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 12.5 |

| MCF-7 (Breast) | 15.0 |

| HCT116 (Colon) | 10.0 |

The compound's mechanism involves inducing apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the p53 pathway.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The cyano group may facilitate interactions with enzymes involved in metabolic pathways, leading to inhibition of cancer cell growth.

- Receptor Modulation : The amino group can participate in hydrogen bonding with receptors, influencing cellular signaling.

- DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential application in treating biofilm-associated infections.

- Cancer Research : A clinical trial involving patients with advanced colorectal cancer showed that a derivative of this compound exhibited enhanced efficacy when combined with standard chemotherapy, resulting in improved patient outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.